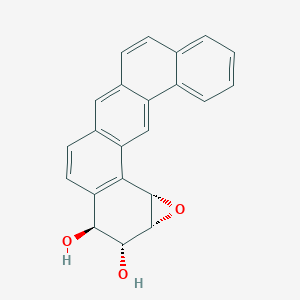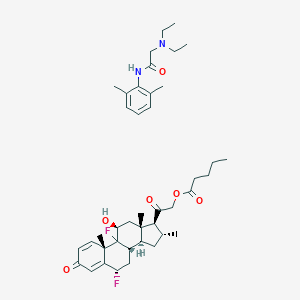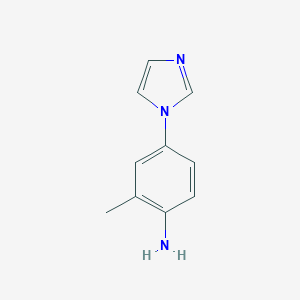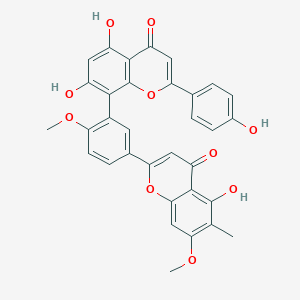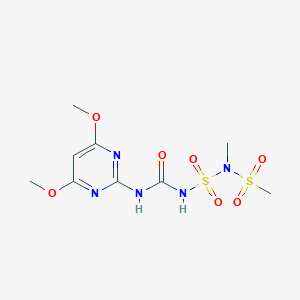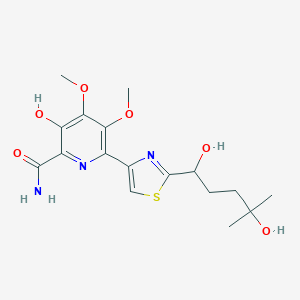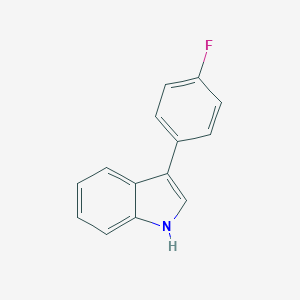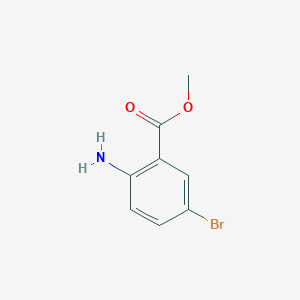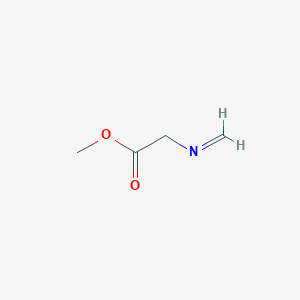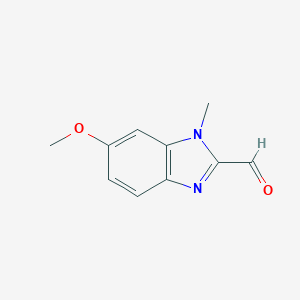
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its wide range of applications in scientific research. This compound is also known as MMBIC and is a key intermediate in the synthesis of several important bioactive molecules. The purpose of
Mécanisme D'action
The mechanism of action of MMBIC is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and nucleic acids, leading to changes in their function. The ability of MMBIC to form coordination complexes with metal ions has been studied extensively, and its selectivity for certain metal ions has been shown to be dependent on the structure of the ligand.
Effets Biochimiques Et Physiologiques
MMBIC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. MMBIC has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus. In addition, MMBIC has been shown to have antioxidant activity, which may be beneficial in the treatment of several diseases, including neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMBIC is its high degree of purity, which makes it a reliable starting material for the synthesis of other bioactive molecules. In addition, its ability to form coordination complexes with metal ions makes it a valuable tool for studying metal ion homeostasis in cells. However, one of the limitations of MMBIC is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of MMBIC. One area of research is the development of new synthetic methods for MMBIC and its derivatives, which may lead to the discovery of new bioactive molecules. Another area of research is the study of the mechanism of action of MMBIC and its derivatives, which may lead to the development of new therapeutic agents. Finally, the study of the physiological effects of MMBIC and its derivatives may lead to the discovery of new treatments for a wide range of diseases.
Méthodes De Synthèse
MMBIC can be synthesized through a multistep process involving the reaction of 2-methylbenzimidazole with paraformaldehyde, followed by methylation and oxidation. This process yields MMBIC as a yellow solid with a high degree of purity. The synthesis of MMBIC has been optimized for high yield and purity, making it a reliable starting material for the synthesis of other bioactive molecules.
Applications De Recherche Scientifique
MMBIC has been extensively studied for its wide range of applications in scientific research. It has been used as a key intermediate in the synthesis of several important bioactive molecules, including antiviral and anticancer agents. MMBIC has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has been shown to have high selectivity and sensitivity for these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
Propriétés
Numéro CAS |
123511-59-1 |
|---|---|
Nom du produit |
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
6-methoxy-1-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-6H,1-2H3 |
Clé InChI |
RAFCHWOGOSKUJK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



